N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Conformation
Research has shown that compounds with complex chemical structures, such as N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, exhibit a folded conformation about the methylene C atom. This configuration facilitates intramolecular hydrogen bonding, stabilizing the folded conformation and potentially influencing biological activity (Subasri et al., 2016). Similar observations were reported for related compounds, highlighting the significance of molecular geometry in the biological efficacy and interaction of these molecules (Subasri et al., 2017).
Quantum Chemical Insight
A study on a novel antiviral active molecule closely related to the given compound provided detailed quantum chemical insights, including the analysis of molecular structure, natural bond orbital calculations, and vibrational assignments. This research has significant implications for understanding the antiviral potency against SARS-CoV-2, emphasizing the compound's potential as a COVID-19 therapeutic agent (Mary et al., 2020).
Antitumor Applications
The design and synthesis of sulfonamide derivatives, incorporating elements such as fluorouracil and nitrogen mustard, demonstrate the potential of this compound and related molecules in developing potent antitumor agents with low toxicity. These compounds have shown high antitumor activity and low toxicity in preclinical models, offering a promising avenue for cancer therapy development (Huang et al., 2001).
Drug Design and Molecular Docking
Another aspect of the research involves the use of molecular docking techniques to explore the antiviral properties of compounds structurally related to this compound. This approach allows for the prediction of how these molecules might interact with viral proteins, offering insights into potential mechanisms of action against viruses such as SARS-CoV-2 (Mary et al., 2020).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c25-16-9-7-15(8-10-16)12-26-20(29)14-33-24-27-21-18-5-1-2-6-19(18)32-22(21)23(30)28(24)13-17-4-3-11-31-17/h1-2,5-10,17H,3-4,11-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNUBPTBQKYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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